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Compound of Interest

Compound Name: isochlorogenic acid A

Cat. No.: B1149810 Get Quote

Isochlorogenic acid A is a dicaffeoylquinic acid (diCQA) synthesized via the phenylpropanoid

pathway. This pathway converts the primary metabolite L-phenylalanine into a variety of

phenolic compounds. The biosynthesis of isochlorogenic acid A is an extension of the

pathway for chlorogenic acid (5-O-caffeoylquinic acid; 5-CQA), which serves as its direct

precursor. The overall process begins with the general phenylpropanoid pathway, leading to the

formation of activated hydroxycinnamic acids, which are then esterified to quinic acid.

The Biosynthetic Pathway
The synthesis of isochlorogenic acid A is a multi-step enzymatic process, starting from L-

phenylalanine.

Step 1: General Phenylpropanoid Pathway The initial phase involves the conversion of L-

phenylalanine to caffeoyl-CoA. This sequence is foundational for numerous phenolic

compounds in plants.[1][2]

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to

form trans-cinnamic acid, committing it to the phenylpropanoid pathway.[1][3]

Cinnamate 4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates trans-

cinnamic acid at the 4-position to produce p-coumaric acid.[4][5]

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A,

forming p-coumaroyl-CoA.[6][7] This is a key branch point in the pathway.[8]
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Step 2: Formation of Caffeoyl-CoA and Chlorogenic Acid (5-CQA) p-Coumaroyl-CoA is

hydroxylated to form caffeoyl-CoA. This occurs while the coumaroyl group is esterified to either

shikimate or quinate, which acts as a carrier.

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): HCT

transfers the p-coumaroyl group from p-coumaroyl-CoA to an acceptor molecule, typically

shikimic acid, forming p-coumaroyl-shikimate.[9][10]

p-Coumaroyl Ester 3'-hydroxylase (C3'H): This P450 enzyme hydroxylates the 3-position of

the aromatic ring of p-coumaroyl-shikimate to yield caffeoyl-shikimate.[3][11]

HCT (Reverse Reaction): HCT can then catalyze the reverse reaction, transferring the

caffeoyl group from caffeoyl-shikimate back to Coenzyme A, forming caffeoyl-CoA.[10]

Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT): HQT, an enzyme

with high specificity for quinic acid, catalyzes the final step in chlorogenic acid synthesis by

transferring the caffeoyl group from caffeoyl-CoA to quinic acid, forming 5-O-caffeoylquinic

acid (chlorogenic acid or 5-CQA).[3][12]

Step 3: Conversion to Isochlorogenic Acid A (3,5-diCQA) The final step is the addition of a

second caffeoyl group to chlorogenic acid.

HQT (Secondary Activity) / Isochlorogenic Acid Synthase (ICS): The HQT enzyme from

some species, such as tomato, has been shown to possess a secondary

"chlorogenate:chlorogenate transferase" activity.[13] In this reaction, it uses one molecule of

5-CQA as the caffeoyl group donor and a second molecule of 5-CQA as the acceptor to form

3,5-dicaffeoylquinic acid (isochlorogenic acid A).[9] In other plants, like sweet potato, a

distinct GDSL lipase-like enzyme named isochlorogenic acid synthase (ICS) catalyzes the

synthesis of 3,5-diCQA from two molecules of 3-CQA.[6]
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Figure 1: Biosynthesis Pathway of Isochlorogenic Acid A.

Quantitative Data
Kinetic parameters for the enzymes in the isochlorogenic acid A pathway have been

characterized in various plant species. The data presented below is a compilation from different

studies and may not reflect the precise kinetics within a single organism.

Table 1: Kinetic Parameters of Biosynthetic Enzymes
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Enzyme Organism Substrate Km (µM)
Vmax or
kcat

Reference

PAL
Musa

cavendishii

L-

Phenylalanin

e

1450
0.15

µmol/min/mg
[14]

4CL
Marchantia

paleacea

p-Coumaric

Acid
93.99

kcat/Km =

9.20x104 M-

1min-1

[6]

Caffeic Acid 113.30 - [6]

Ferulic Acid 414.10 - [6]

4CL Morus alba
p-Coumaric

Acid
10.49 4.4 nkat/mg [8]

HCT
Physcomitriu

m patens
Shikimate 220 kcat = 5.1 s-1 [9]

Quinate 9400 kcat = 3.5 s-1 [9]

ICS
Ipomoea

batatas

3-

Caffeoylquini

c Acid

3500 - [6]

Note: Data for C4H, C3'H, and the secondary transferase activity of HQT are not consistently

available across literature in the form of Km and Vmax values.

Experimental Protocols
HQT Enzyme Activity Assay (Reverse Reaction)
This protocol describes a common method for assaying HQT activity by monitoring the reverse

reaction: the formation of caffeoyl-CoA from chlorogenic acid and Coenzyme A. The increase in

absorbance due to caffeoyl-CoA formation is measured spectrophotometrically.[15][16]

Materials:
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Protein extraction buffer: 0.1 M Sodium Phosphate buffer (pH 7.4) with 10 mM Dithiothreitol

(DTT).

Assay buffer: 100 mM Phosphate buffer (pH 7.0) with 1 mM EDTA.

Substrate 1: 10 mM Chlorogenic acid (5-CQA) stock solution.

Substrate 2: 10 mM Coenzyme A (CoA) stock solution.

Crude or purified enzyme extract.

Spectrophotometer capable of reading at 360 nm.

Procedure:

Protein Extraction: Extract total protein from plant tissue using the extraction buffer.

Homogenize tissue on ice, centrifuge to remove debris, and quantify protein concentration

(e.g., using Bradford method). A buffer exchange or desalting step may be required.

Assay Preparation: Prepare a reaction mixture in a 1.5 mL cuvette containing:

Assay Buffer to a final volume of 1.5 mL.

Chlorogenic acid stock to a final concentration of 400 µM.

30 µL of crude enzyme extract.

Blank Measurement: Measure the baseline absorbance at 360 nm before initiating the

reaction.

Reaction Initiation: Start the reaction by adding CoA stock solution to a final concentration of

400 µM. Mix quickly by inversion.

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 360 nm

at 30°C for a set period (e.g., 5-10 minutes). Record the rate of change in absorbance

(ΔAbs/min).
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Control Reaction: Perform a parallel reaction without the addition of CoA (add water instead)

to account for any non-specific absorbance changes.

Calculation: Calculate the enzyme activity by subtracting the rate of the control reaction from

the rate of the test reaction. Use the molar extinction coefficient of caffeoyl-CoA at 360 nm to

convert the rate to µmol/min/mg protein.
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Figure 2: Workflow for HQT Spectrophotometric Enzyme Assay.
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Quantification of Isochlorogenic Acid A by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method

for the quantification of isochlorogenic acid A in plant extracts.

Materials:

HPLC system with a UV/DAD detector.

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase A: 0.1% Phosphoric acid or 0.1% Formic acid in HPLC-grade water.

Mobile Phase B: Methanol or Acetonitrile.

Extraction Solvent: Methanol or 80% Methanol in water.

Syringe filters (0.22 or 0.45 µm).

Isochlorogenic acid A analytical standard.

Procedure:

Standard Curve Preparation: Prepare a stock solution of isochlorogenic acid A standard in

the extraction solvent. Perform serial dilutions to create a series of standards with known

concentrations (e.g., 1-100 µg/mL).

Sample Extraction:

Weigh a precise amount of dried, powdered plant material (e.g., 0.2 g).

Add a defined volume of extraction solvent (e.g., 10 mL).

Extract using sonication for 30-60 minutes at room temperature.[4]

Centrifuge the extract to pellet solid debris.

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
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HPLC Analysis:

Set the column temperature to 30°C.

Set the UV detection wavelength to 300-330 nm (isochlorogenic acid A has a λmax

around 326-328 nm).

Set a flow rate of 1.0 mL/min.

Inject 10-20 µL of each standard and sample.

Run a gradient elution program. A typical gradient might be:

Start with a low percentage of solvent B (e.g., 10-20%).

Linearly increase the percentage of solvent B over 20-40 minutes to elute compounds of

increasing polarity.

Include a wash step with a high percentage of solvent B and a re-equilibration step at

initial conditions.

Quantification:

Identify the isochlorogenic acid A peak in the sample chromatograms by comparing its

retention time with the analytical standard.

Integrate the peak area for isochlorogenic acid A in both standards and samples.

Plot a standard curve of peak area versus concentration for the standards.

Use the linear regression equation from the standard curve to calculate the concentration

of isochlorogenic acid A in the samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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